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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the squalene biosynthesis pathway

in the model organism Saccharomyces cerevisiae. Squalene, a triterpenoid hydrocarbon, is a

vital precursor for the synthesis of all sterols, including ergosterol in yeast and cholesterol in

mammals. The increasing demand for squalene in the pharmaceutical, cosmetic, and

nutraceutical industries has driven extensive research into optimizing its production in microbial

systems. This document details the core biochemical reactions, enzymatic players, quantitative

data, and relevant experimental protocols to facilitate further research and development in this

field.

The Squalene Biosynthesis Pathway: A Step-by-
Step Elucidation
The biosynthesis of squalene in Saccharomyces cerevisiae originates from acetyl-CoA and

proceeds through the mevalonate (MVA) pathway. This highly conserved pathway can be

conceptually divided into three main stages: the formation of the C6 intermediate mevalonate,

the synthesis of the C5 isoprene units, and finally, the condensation of these units to form the

C30 squalene molecule.

Stage 1: Formation of Mevalonate from Acetyl-CoA
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The initial steps of the pathway occur in the cytoplasm and involve the sequential action of

three key enzymes to convert three molecules of acetyl-CoA into one molecule of mevalonate.

Acetoacetyl-CoA Thiolase (Erg10): Two molecules of acetyl-CoA are condensed to form

acetoacetyl-CoA.

HMG-CoA Synthase (Erg13): A third molecule of acetyl-CoA is added to acetoacetyl-CoA to

produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

HMG-CoA Reductase (Hmg1 and Hmg2): HMG-CoA is reduced to mevalonate in an

NADPH-dependent reaction. This is a critical rate-limiting step in the pathway and is subject

to feedback regulation. S. cerevisiae possesses two isoenzymes, Hmg1 and Hmg2, with

Hmg1 being the more stable and key regulatory enzyme.[1][2] The overexpression of a

truncated version of Hmg1 (tHmg1), which lacks the regulatory N-terminal domain, is a

common strategy to increase squalene production by bypassing feedback inhibition.[1][2][3]

Stage 2: Synthesis of Isoprenoid Precursors

Mevalonate is then converted into the fundamental C5 building blocks of isoprenoids,

isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Mevalonate Kinase (Erg12): Mevalonate is phosphorylated to mevalonate-5-phosphate.

Phosphomevalonate Kinase (Erg8): A second phosphorylation step yields mevalonate-5-

pyrophosphate.

Mevalonate Diphosphate Decarboxylase (Mvd1/Erg19): Mevalonate-5-pyrophosphate is

decarboxylated to form isopentenyl pyrophosphate (IPP).

IPP Isomerase (Idi1): IPP is isomerized to dimethylallyl pyrophosphate (DMAPP).

Stage 3: Condensation to Squalene

The final stage involves the sequential head-to-tail condensation of the C5 units to form the

C30 squalene molecule.
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Farnesyl Pyrophosphate Synthetase (Erg20): One molecule of DMAPP is condensed with

two molecules of IPP in two successive reactions to form the C15 intermediate, farnesyl

pyrophosphate (FPP).

Squalene Synthase (Erg9): Two molecules of FPP are joined in a head-to-head

condensation, which is then reduced by NADPH to yield squalene. This is the first

committed step towards sterol biosynthesis.

The squalene produced is then further metabolized to ergosterol via the action of squalene
epoxidase (Erg1). Inhibition or downregulation of Erg1 is another common metabolic

engineering strategy to enhance the accumulation of squalene.

Below is a diagram illustrating the squalene biosynthesis pathway in Saccharomyces

cerevisiae.
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Figure 1: The squalene biosynthesis pathway in Saccharomyces cerevisiae.

Quantitative Data on the Squalene Biosynthesis
Pathway
This section summarizes key quantitative data related to the enzymes and metabolites of the

squalene biosynthesis pathway in S. cerevisiae. It is important to note that kinetic parameters

can vary depending on the specific experimental conditions.
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Enzyme Commission (EC) Numbers
Enzyme Name Gene Name(s) EC Number

Acetoacetyl-CoA thiolase ERG10 2.3.1.9

HMG-CoA synthase ERG13 2.3.3.10

HMG-CoA reductase HMG1, HMG2 1.1.1.34

Mevalonate kinase ERG12 2.7.1.36

Phosphomevalonate kinase ERG8 2.7.4.2

Mevalonate diphosphate

decarboxylase
MVD1 (ERG19) 4.1.1.33

Isopentenyl-diphosphate delta-

isomerase
IDI1 5.3.3.2

Farnesyl-diphosphate

farnesyltransferase
ERG20 2.5.1.10

Squalene synthase ERG9 2.5.1.21

Squalene monooxygenase ERG1 1.14.99.7

Enzyme Kinetic Parameters
The following table presents available kinetic parameters for key enzymes in the pathway. Data

has been compiled from various sources and should be interpreted with consideration of the

different experimental setups.
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Enzyme Gene
Substrate
(s)

K_m_
(µM)

V_max_
(µmol/min
/mg)

k_cat_
(s⁻¹)

Referenc
e(s)

Phosphom

evalonate

Kinase

ERG8 ATP
98.3 (at

30°C)

4.51 (at

30°C)
-

Mevalonat

e-5-

phosphate

885 (at

30°C)

Mevalonat

e Kinase
ERG12

Mevalonat

e
130 - -

Farnesyl

Pyrophosp

hate

Synthase

ERG20 - - - -

Mutations

in ERG20

can alter

product

specificity

and affect

FPP

availability.

Squalene

Synthase
ERG9

Farnesyl

pyrophosp

hate

- - -

Activity

requires

Mg²⁺ or

Mn²⁺.

Note: A comprehensive and directly comparable set of kinetic data for all enzymes under

identical conditions is not readily available in the literature. The provided data serves as a

reference from specific studies.

Squalene Production in Engineered Saccharomyces
cerevisiae Strains
Metabolic engineering strategies have significantly increased squalene titers in S. cerevisiae.

The following table summarizes squalene production in various engineered strains.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b077637?utm_src=pdf-body
https://www.benchchem.com/product/b077637?utm_src=pdf-body
https://www.benchchem.com/product/b077637?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Strain
Backgroun
d

Genetic
Modificatio
n(s)

Cultivation
Condition

Squalene
Titer (mg/L)

Squalene
Content
(mg/g DCW)

Reference(s
)

SK2 (slower

glucose

assimilating)

Overexpressi

on of tHMG1
Shake flask

~30-fold

increase vs.

control

-

Y2805

Overexpressi

on of ispA

and tHMG1

Shake flask 400 ± 45 -

Y2805

Overexpressi

on of ispA

and tHMG1 +

terbinafine

Shake flask 756 ± 36 -

Y2805

Overexpressi

on of ispA

and tHMG1

5-L fed-batch 1026 ± 37 -

Y2805

Overexpressi

on of ispA

and tHMG1 +

terbinafine

5-L fed-batch 2011 ± 75 -

C800

Promoter

replacement

of ERG1 with

P_HXT1_,

multi-copy

integration of

tHMG1 and

IDI1

Shake flask 703.7 -

C800 Above

modifications

+

overexpressi

on of ACL

and β-

5-L bioreactor 8200 -
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oxidation

pathway

genes

-

Cytoplasmic

and

peroxisomal

engineering

Yeast

hybridization
11000 -

-

Mitochondrial

and

cytoplasmic

engineering

- 21100 -

Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the

squalene biosynthesis pathway.

Yeast Strain Construction and Cultivation
3.1.1. Construction of Overexpression and Deletion Mutants

A common strategy for strain engineering involves the use of homologous recombination to

integrate expression cassettes or delete target genes.

Plasmid Construction

Yeast Transformation Verification

Amplify gene of interest (e.g., tHMG1) and selection marker Clone into a yeast expression vector with desired promoter

Transform yeast with linearized plasmid or PCR cassettePrepare competent yeast cells (e.g., Lithium Acetate method) Select transformants on appropriate selective medium Genomic DNA extraction PCR verification of integration/deletion Sequencing of the modified locus
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Figure 2: General workflow for yeast gene modification.

Protocol for Gene Deletion using a PCR-based Strategy:

Primer Design: Design primers with 40-50 bp of homology to the regions flanking the open

reading frame (ORF) of the target gene (e.g., ERG9) and 20 bp of sequence homologous to

a selectable marker cassette (e.g., KanMX).

PCR Amplification: Amplify the selectable marker cassette using the designed primers and a

template plasmid carrying the marker.

Yeast Transformation: Transform competent S. cerevisiae cells with the purified PCR product

using the lithium acetate/polyethylene glycol (PEG) method.

Selection: Plate the transformed cells on selective medium (e.g., YPD agar containing G418

for the KanMX marker).

Verification: Isolate genomic DNA from putative deletion mutants and confirm the correct

integration of the marker and deletion of the target gene by PCR using primers flanking the

target locus and internal to the marker.

3.1.2. Cultivation for Squalene Production

Inoculum Preparation: Inoculate a single colony of the desired S. cerevisiae strain into 5 mL

of synthetic complete (SC) medium or YPD medium. Incubate at 30°C with shaking at 200-

250 rpm overnight.

Main Culture: Dilute the overnight culture into a larger volume of fresh medium in a shake

flask to an initial OD₆₀₀ of 0.1-0.5. For fed-batch fermentation, use a bioreactor with

controlled pH, temperature, and dissolved oxygen levels, and feed a concentrated carbon

source solution over time.

Induction (if applicable): If using an inducible promoter, add the inducing agent (e.g.,

galactose for GAL promoters) at the appropriate cell density.

Harvesting: Harvest the cells by centrifugation at 4,000-8,000 x g for 5-10 minutes at 4°C

when they reach the desired growth phase (e.g., late exponential or stationary phase). Wash
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the cell pellet with sterile water and store at -80°C until further analysis.

Squalene Extraction and Quantification
3.2.1. Saponification-based Squalene Extraction

This method involves the saponification of lipids to release squalene.

Cell Lysis and Saponification: Resuspend a known weight of yeast cell pellet (e.g., 100 mg)

in a mixture of alcoholic KOH (e.g., 10% KOH in 75% ethanol or 60% KOH in methanol).

Incubation: Incubate the mixture at a specific temperature (e.g., 80°C) for a defined period

(e.g., 1-2 hours) to facilitate cell lysis and saponification of lipids.

Extraction: After cooling to room temperature, add an equal volume of a non-polar solvent

like n-hexane or petroleum ether and vortex vigorously for 1-2 minutes.

Phase Separation: Centrifuge the mixture at low speed (e.g., 1,000 x g) for 5 minutes to

separate the phases.

Collection: Carefully collect the upper organic phase containing the squalene. Repeat the

extraction step on the lower aqueous phase to maximize recovery.

Drying and Reconstitution: Evaporate the pooled organic phases to dryness under a stream

of nitrogen or in a vacuum concentrator. Reconstitute the dried extract in a known volume of

a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and ethanol) for HPLC

analysis.

3.2.2. HPLC Quantification of Squalene

Reconstituted Squalene Extract Inject into HPLC System Separation on C18 Column
(Isocratic Elution)

UV Detection
(e.g., 210-220 nm)

Quantify based on
Standard Curve

Click to download full resolution via product page

Figure 3: Workflow for HPLC quantification of squalene.

HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase: Isocratic elution with 100% acetonitrile or a mixture of acetonitrile and

acetone.

Flow Rate: 1.0 - 1.5 mL/min.

Detection: UV detector at a wavelength of 195-220 nm.

Quantification: Prepare a standard curve using a certified squalene standard of known

concentrations. Calculate the concentration of squalene in the samples by comparing their

peak areas to the standard curve.

Enzyme Activity Assays
3.3.1. Preparation of Yeast Cell-Free Extract

Harvest yeast cells from a mid-log phase culture by centrifugation.

Wash the cells with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.4).

Resuspend the cell pellet in lysis buffer (e.g., phosphate buffer containing protease

inhibitors).

Disrupt the cells by methods such as glass bead beating, sonication, or French press.

Centrifuge the lysate at high speed (e.g., 12,000 - 20,000 x g) for 20-30 minutes at 4°C to

pellet cell debris.

The resulting supernatant is the cell-free extract and can be used for enzyme assays. For

membrane-bound enzymes, a microsomal fraction may need to be prepared by further

ultracentrifugation.

3.3.2. Acetoacetyl-CoA Thiolase (Erg10) Activity Assay

This assay measures the thiolysis of acetoacetyl-CoA.
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Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl₂,

CoA, and NADH.

Coupling Enzymes: Add coupling enzymes β-hydroxyacyl-CoA dehydrogenase and

crotonase.

Initiation: Add the cell-free extract to the reaction mixture and pre-incubate. Initiate the

reaction by adding acetoacetyl-CoA.

Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.

3.3.3. HMG-CoA Reductase (Hmg1/2) Activity Assay

This assay measures the NADPH-dependent reduction of HMG-CoA to mevalonate.

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH

7.4), dithiothreitol (DTT), and NADPH.

Initiation: Add the cell-free extract (or microsomal fraction) and pre-incubate. Start the

reaction by adding HMG-CoA.

Measurement: Monitor the decrease in absorbance at 340 nm corresponding to the oxidation

of NADPH.

Gene Expression Analysis
3.4.1. RNA Extraction

Harvest yeast cells and quickly freeze them in liquid nitrogen to preserve RNA integrity.

Extract total RNA using a hot acid phenol-chloroform method or a commercial RNA

extraction kit.

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by

agarose gel electrophoresis.
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3.4.2. Reverse Transcription Quantitative PCR (RT-qPCR)

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse

transcriptase enzyme and oligo(dT) or random primers.

qPCR Reaction: Set up the qPCR reaction with a master mix containing SYBR Green or a

fluorescently labeled probe, gene-specific primers for the target gene (e.g., ERG9) and a

reference gene (e.g., ACT1), and the synthesized cDNA.

Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative

expression of the target gene using the ΔΔCt method, normalizing to the expression of the

reference gene.

Conclusion
The squalene biosynthesis pathway in Saccharomyces cerevisiae is a well-characterized and

highly regulated metabolic route. Its amenability to genetic and metabolic engineering has

made this yeast a promising platform for the industrial production of squalene. This guide has

provided a detailed overview of the pathway, compiled available quantitative data, and outlined

key experimental protocols. A thorough understanding of the enzymatic steps, their regulation,

and the methods to analyze them is crucial for researchers aiming to further enhance squalene
yields and for professionals in drug development targeting this essential fungal pathway. Future

efforts will likely focus on systems biology approaches, combining metabolic modeling with

high-throughput screening and advanced genetic engineering tools to further optimize S.

cerevisiae as a robust and efficient cell factory for squalene production.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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